

An In-depth Technical Guide to (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Oxetan-2-ylmethyl 4-methylbenzenesulfonate
Cat. No.:	B054683

[Get Quote](#)

CAS Number: 2198942-41-3

This technical guide provides a comprehensive overview of **(S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate**, a key building block in modern medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.

Physicochemical Properties

(S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate is a chiral molecule valued for its role in introducing the 2-substituted oxetane motif into potential drug candidates. The oxetane ring is an increasingly important functional group in drug design, known for its ability to modulate key physicochemical properties of molecules.^{[1][2]} The properties of the title compound are summarized in the table below.

Property	Value	Source
CAS Number	2198942-41-3	PubChem[3]
Molecular Formula	C ₁₁ H ₁₄ O ₄ S	PubChem[3]
Molecular Weight	242.29 g/mol	PubChem[3]
IUPAC Name	[(2S)-oxetan-2-yl]methyl 4-methylbenzene-1-sulfonate	PubChem[3]
SMILES	CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2CCO2	PubChem[3]
Exact Mass	242.06128010 Da	PubChem[3]
Topological Polar Surface Area	61 Å ²	PubChem[3]
Heavy Atom Count	16	PubChem[3]
Complexity	311	PubChem[3]
XLogP3-AA	1.6	PubChem[3]
Hydrogen Bond Donor Count	0	PubChem[3]
Hydrogen Bond Acceptor Count	4	PubChem[3]
Rotatable Bond Count	4	PubChem[3]

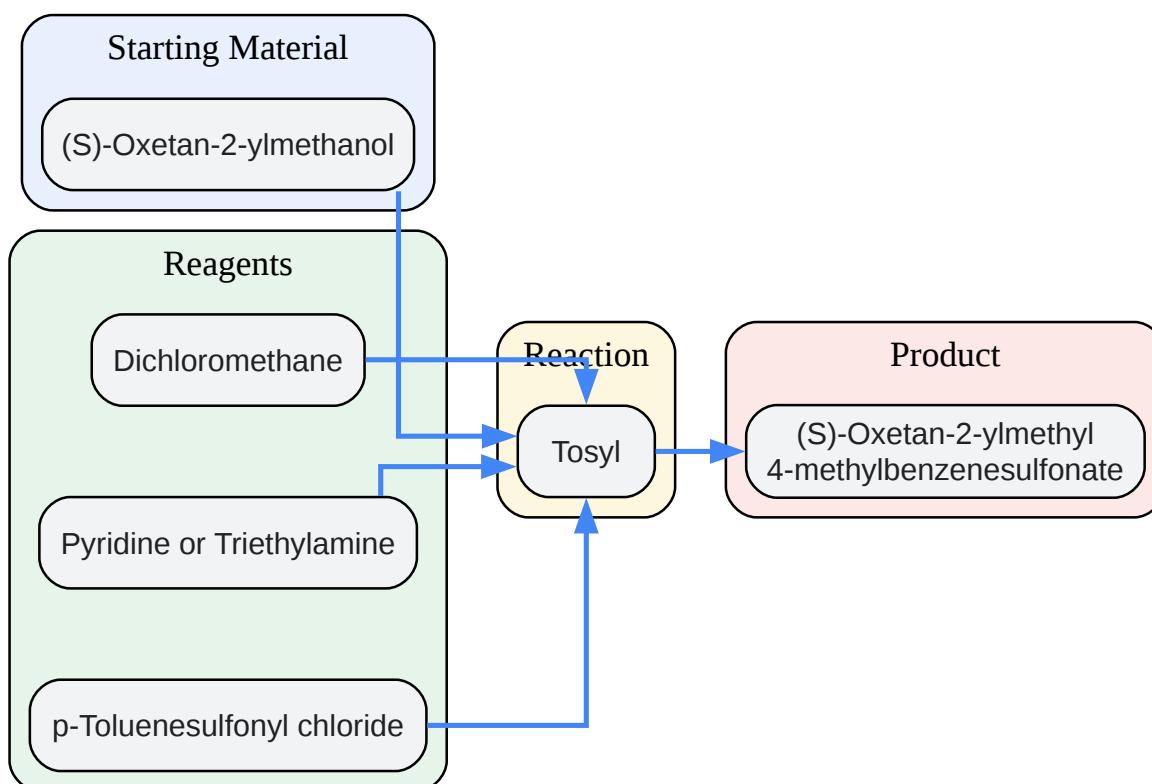
Synthesis and Experimental Protocol

(S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate is typically synthesized from its corresponding alcohol, (S)-oxetan-2-ylmethanol, through a tosylation reaction. Several methodologies have been explored for the synthesis of 2-substituted oxetanes, with the tosylation of the primary alcohol being a key step.[1][2]

Experimental Protocol: Synthesis of **(S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate**

This protocol is adapted from general procedures for alcohol tosylation.[4]

Materials:


- (S)-oxetan-2-ylmethanol
- p-Toluenesulfonyl chloride (TsCl)
- Pyridine or triethylamine (Et₃N)
- Dichloromethane (DCM), anhydrous
- Deionized water
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
- Round-bottom flask
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

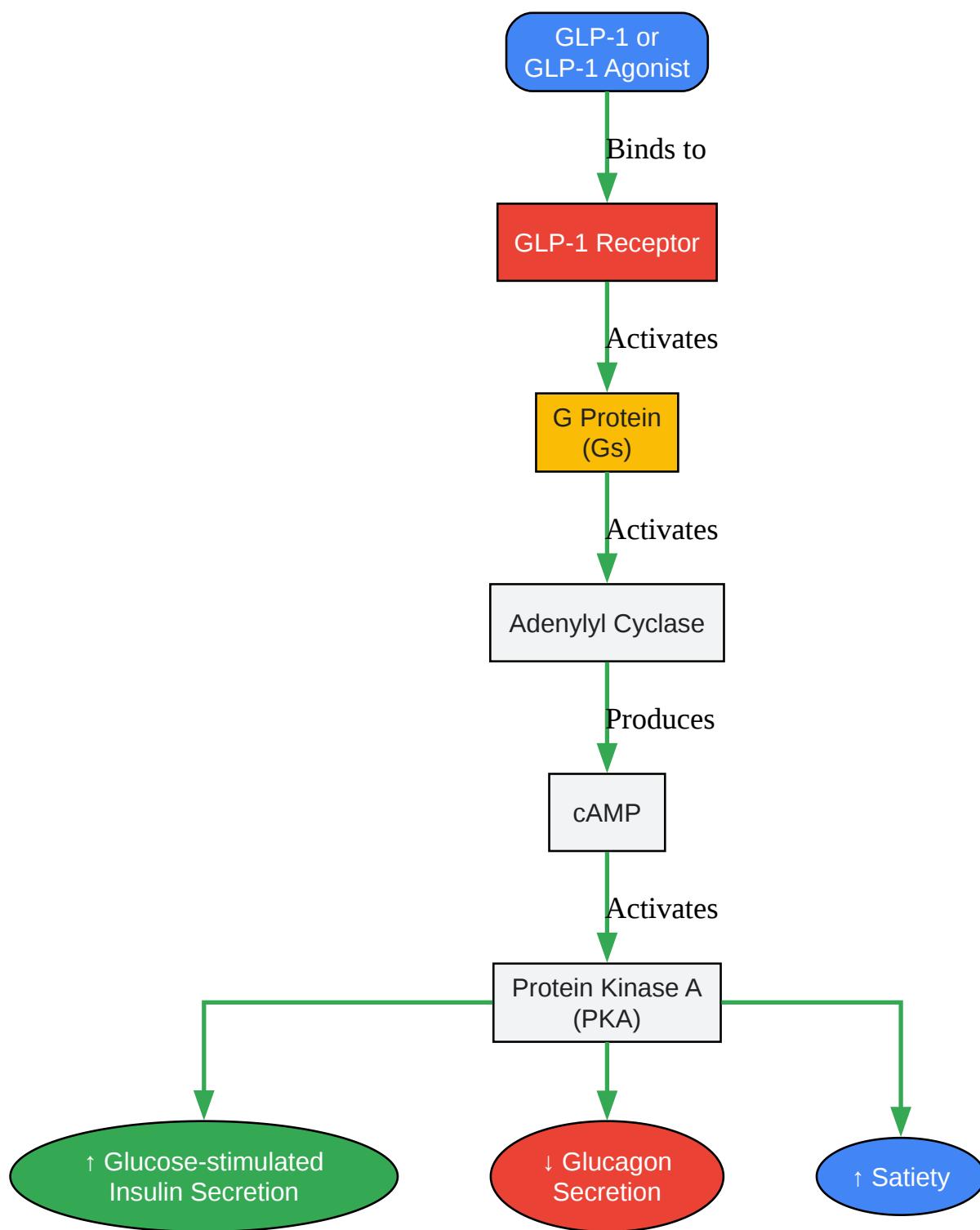
- To a solution of (S)-oxetan-2-ylmethanol (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.5 eq.) or pyridine (1.5 eq.).
- Cool the stirred solution to 0 °C using an ice bath.
- Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.
- Stir the reaction at 0 °C for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). If the reaction is incomplete, it can be allowed to warm to room temperature and stirred for an additional 2 hours.

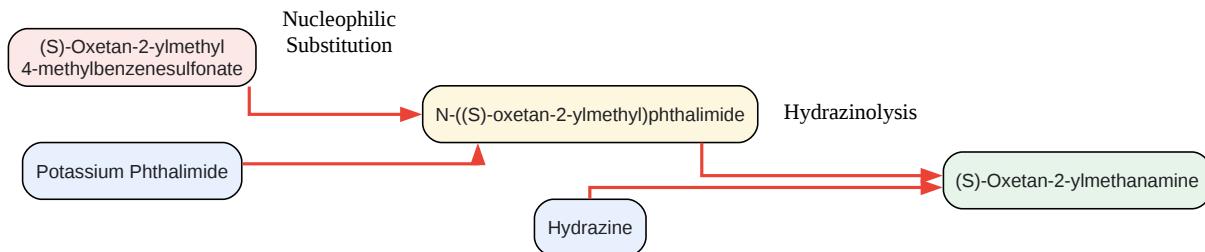
- Upon completion of the reaction, quench the reaction by adding deionized water.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer with DCM.
- Combine the organic layers and wash successively with deionized water and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
- The crude **(S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate** can be further purified by column chromatography on silica gel if necessary.

General Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of (S)-**Oxetan-2-ylmethyl 4-methylbenzenesulfonate**.


Role in Drug Discovery and Development


The oxetane motif is a valuable component in modern drug discovery due to its unique structural and physicochemical properties. It can act as a bioisosteric replacement for other functional groups, such as gem-dimethyl or carbonyl groups, and can improve properties like aqueous solubility, metabolic stability, and lipophilicity.^{[1][2]} (S)-**Oxetan-2-ylmethyl 4-methylbenzenesulfonate** serves as a crucial building block for introducing the 2-substituted oxetane moiety into drug candidates.

A significant application of this compound is in the synthesis of Glucagon-like peptide-1 (GLP-1) receptor agonists. For instance, (S)-oxetan-2-ylmethanamine, which can be synthesized from the title compound, is a key intermediate in the preparation of the oral GLP-1 receptor agonist Orforglipron.^{[5][6]}

GLP-1 Receptor Signaling Pathway

GLP-1 receptor agonists are used in the treatment of type 2 diabetes and obesity. The GLP-1 receptor is a G protein-coupled receptor (GPCR) that, upon activation, initiates a signaling cascade that leads to enhanced glucose-stimulated insulin secretion, suppressed glucagon release, delayed gastric emptying, and increased satiety.^{[7][8]}

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Collection - Methodologies for the Formation of 2-Substituted Oxetanes: Synthesis of (S)-Oxetan-2-ylmethyl Tosylate - Organic Process Research & Development - Figshare [acs.figshare.com]
- 3. (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate | C11H14O4S | CID 51557230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. CN117964617A - Preparation method of GLP-1 receptor agonist Orforglipron - Google Patents [patents.google.com]
- 6. Orforglipron: Advancing Multifunctional Therapeutic Applications and Synthesis Innovations in GLP-1R Targeting [synapse.patsnap.com]
- 7. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 8. The structure and function of the glucagon-like peptide-1 receptor and its ligands - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [An In-depth Technical Guide to (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b054683#oxetan-2-ylmethyl-4-methylbenzenesulfonate-cas-number\]](https://www.benchchem.com/product/b054683#oxetan-2-ylmethyl-4-methylbenzenesulfonate-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com